2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dimethoxyphenyl group and a tetrazolylphenyl group linked by an acetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions, including reduction and acetylation, to form the dimethoxyphenyl intermediate.
Tetrazole Formation: The tetrazole ring is introduced through a cyclization reaction involving an appropriate precursor, such as an azide or nitrile, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the tetrazolylphenyl intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or tetrazole moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or tetrazoles.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide: shares structural similarities with other compounds containing dimethoxyphenyl and tetrazole moieties, such as:
Uniqueness
Structural Features: The combination of dimethoxyphenyl and tetrazole groups linked by an acetamide moiety is unique to this compound.
Chemical Properties: Its distinct reactivity and stability make it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N5O3 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H17N5O3/c1-24-15-7-6-12(8-16(15)25-2)9-17(23)19-13-4-3-5-14(10-13)22-11-18-20-21-22/h3-8,10-11H,9H2,1-2H3,(H,19,23) |
InChI Key |
TYIUSNHVGYVLLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
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